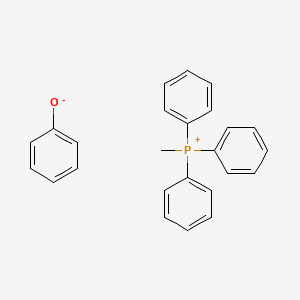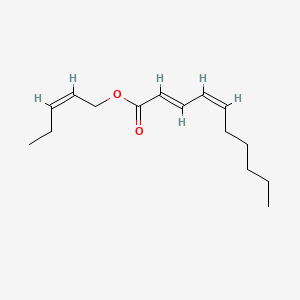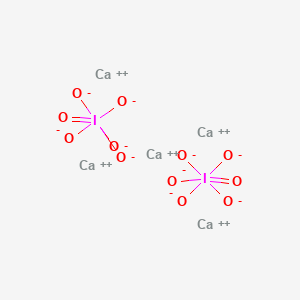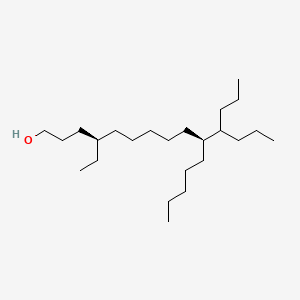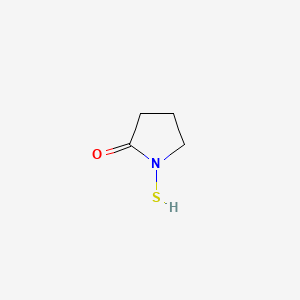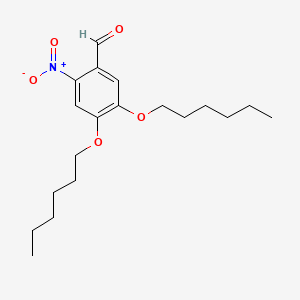![molecular formula C5H5N5S B12654203 2,8-dihydro-1H-pyrimido[5,4-e][1,2,4]triazine-5-thione CAS No. 21308-86-1](/img/structure/B12654203.png)
2,8-dihydro-1H-pyrimido[5,4-e][1,2,4]triazine-5-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Dihydro-1H-pyrimido[5,4-e][1,2,4]triazine-5-thione is a heterocyclic compound that belongs to the class of pyrimidotriazines This compound is characterized by its unique structure, which includes a fused pyrimidine and triazine ring system with a thione group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-dihydro-1H-pyrimido[5,4-e][1,2,4]triazine-5-thione typically involves the condensation of 6-hydrazinyluracil with different aromatic aldehydes to form hydrazones, followed by nitrosation with nitrous acid and subsequent intramolecular cyclization . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reactions are typically carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,8-Dihydro-1H-pyrimido[5,4-e][1,2,4]triazine-5-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,8-Dihydro-1H-pyrimido[5,4-e][1,2,4]triazine-5-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antitumor agent.
Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,8-dihydro-1H-pyrimido[5,4-e][1,2,4]triazine-5-thione involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity may be attributed to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells . The compound may also interact with enzymes and proteins involved in cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[5,4-e][1,2,4]triazine: Lacks the thione group but shares the fused ring system.
Pyrimido[4,5-d]pyrimidine: Another heterocyclic compound with a similar fused ring structure but different nitrogen atom positioning.
1,2,4-Triazine: A simpler triazine compound without the fused pyrimidine ring.
Uniqueness
2,8-Dihydro-1H-pyrimido[5,4-e][1,2,4]triazine-5-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
21308-86-1 |
|---|---|
Molecular Formula |
C5H5N5S |
Molecular Weight |
167.19 g/mol |
IUPAC Name |
2,8-dihydro-1H-pyrimido[5,4-e][1,2,4]triazine-5-thione |
InChI |
InChI=1S/C5H5N5S/c11-5-3-4(7-1-8-5)10-9-2-6-3/h1-2H,(H,6,9)(H2,7,8,10,11) |
InChI Key |
XCDXQMHPLJXTPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=S)C2=C(N1)NNC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


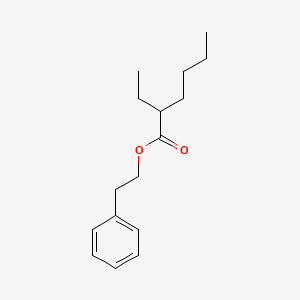


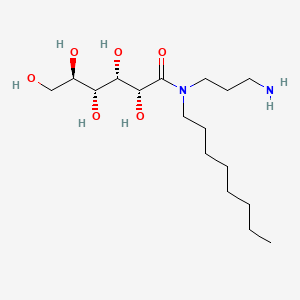
![Glycine, N-[6-[[[(4-chlorophenyl)methyl]amino]carbonyl]-8-[2-(3,3-dimethyl-1-azetidinyl)-2-oxoethyl]-7,8-dihydro-7-oxo-1,8-naphthyridin-4-yl]-N-methyl-](/img/structure/B12654129.png)

